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Introduction

The incorporation of various cations into perovskite crystal structures has emerged as a critical
strategy for enhancing the efficiency and stability of perovskite solar cells (PSCs). Mixed-cation
perovskites often exhibit superior performance compared to their single-cation counterparts by
improving crystal formation, tuning bandgaps, and suppressing degradation pathways.
Ethylammonium (EA) is a larger organic cation that has been investigated, primarily as a halide
salt (e.g., ethylammonium bromide), to improve the stability and morphology of perovskite films.
While the use of ethylammonium sulfate ((EA)2SOa4) as a direct component within the bulk
mixed-cation perovskite is not extensively documented in peer-reviewed literature, this
document provides a comprehensive overview of its potential applications, hypothesized
benefits, and detailed protocols for its synthesis and incorporation. The information herein is
compiled from research on related compounds, including ethylammonium halides and other
sulfate additives in perovskite systems.

Application Notes

The introduction of ethylammonium sulfate into mixed-cation perovskite formulations is
anticipated to leverage the combined benefits of the ethylammonium cation and the sulfate
anion.

Role of the Ethylammonium (EA) Cation:
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» Structural Stabilization: The larger ionic radius of the EA cation can influence the
Goldschmidt tolerance factor of the perovskite lattice, potentially stabilizing the desired cubic
or tetragonal photoactive phases of formamidinium (FA) or methylammonium (MA) based
perovskites.[1]

o Morphology Control: EA cations can act as surfactants, influencing the crystallization process
to yield larger grain sizes and reduce grain boundaries, which are often sites for charge
recombination and degradation initiation.

o Defect Passivation: The ammonium head group of the EA cation can passivate surface
defects, particularly undercoordinated lead and halide ions, thereby reducing non-radiative
recombination and enhancing the open-circuit voltage (Voc) and fill factor (FF).

Potential Role of the Sulfate (SO42~) Anion:

» Defect Passivation: Sulfate anions have been shown to interact with undercoordinated lead
(Pb2*) centers, effectively passivating defects at the perovskite surface and grain
boundaries. This can lead to a reduction in charge carrier traps and an improvement in
device performance and stability.

« Interfacial Engineering: When used as a treatment at interfaces, such as between the
perovskite and the electron transport layer (ETL), sulfate ions can minimize chemical
degradation and improve energy level alignment, leading to enhanced operational stability.[2]

o Moisture Resistance: The presence of sulfate may alter the hygroscopicity of the perovskite
film, potentially offering a degree of protection against moisture-induced degradation.

Experimental Protocols
1. Synthesis of Ethylammonium Sulfate ((C2HsNH3)2S0a4)

This protocol is adapted from established methods for the synthesis of similar ammonium
sulfate salts, such as ethylenediammonium sulfate and methylammonium sulfate.[3][4]

Materials:

o Ethylamine solution (e.g., 70% in water)
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 Sulfuric acid (H2S0a4), concentrated (95-98%)
» Ethanol, absolute

o Diethyl ether

» Deionized water

* Ice bath

e Magnetic stirrer and stir bar

e Dropping funnel

e Bichner funnel and filter paper

» Round bottom flask

» Beakers

Procedure:

In a round bottom flask, dilute the ethylamine solution with absolute ethanol. Place the flask
in an ice bath on a magnetic stirrer and begin stirring.

o Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise using a dropping
funnel. Caution: This reaction is highly exothermic. Maintain a slow addition rate to keep the
temperature of the solution below 10°C.

» After the complete addition of sulfuric acid, continue stirring the solution in the ice bath for an
additional 1-2 hours.

o A white precipitate of ethylammonium sulfate should form. If the reaction mixture becomes
too viscous, additional ethanol can be added.

« |solate the product by vacuum filtration using a Bichner funnel.
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» Wash the collected solid with cold ethanol, followed by diethyl ether, to remove any
unreacted starting materials and residual water.

e Dry the purified ethylammonium sulfate powder in a vacuum oven at 60°C for 12-24 hours.
o Store the final product in a desiccator.

Characterization: The successful synthesis of ethylammonium sulfate can be confirmed using
techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to identify the
characteristic vibrational modes of the ethylammonium and sulfate groups, and elemental
analysis to confirm the chemical compaosition.

2. Preparation of a Mixed-Cation Perovskite Precursor Solution with Ethylammonium Sulfate

This protocol describes the incorporation of ethylammonium sulfate as an additive into a
common mixed-cation (e.g., MA/FA) perovskite precursor solution.

Materials:

Formamidinium iodide (FAI)

e Methylammonium bromide (MABTr)

e Lead iodide (Pbl2)

e Lead bromide (PbBrz2)

o Ethylammonium sulfate ((EA)2SOa) - synthesized as described above
e Anhydrous N,N-Dimethylformamide (DMF)

e Anhydrous Dimethyl sulfoxide (DMSO)

e Syringe filters (PTFE, 0.2 um)

Procedure:
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Prepare the desired stock solution of the main perovskite components. For a common
formulation, this may involve dissolving FAI, MABTr, Pblz, and PbBrz in a mixture of DMF and
DMSO (e.g., 4:1 vIv).

Prepare a separate stock solution of ethylammonium sulfate in a suitable solvent. Given its
ionic nature, a polar solvent like DMSO or a DMF/DMSO mixture is recommended. The
concentration will depend on the desired final molar ratio in the perovskite film.

Add a specific volume of the ethylammonium sulfate stock solution to the main perovskite
precursor solution to achieve the target molar percentage of the EA cation. For initial
experiments, a low concentration (e.g., 1-5 mol%) is recommended.

Stir the final precursor solution at room temperature for at least 2 hours to ensure complete
dissolution and homogeneity.

Before use, filter the solution through a 0.2 um PTFE syringe filter to remove any
particulates.

. Fabrication of a Perovskite Solar Cell

This is a general protocol for fabricating a standard n-i-p planar perovskite solar cell.
Device Architecture: FTO / ¢c-TiOz2 / m-TiOz / Perovskite / Spiro-OMeTAD / Au
Procedure:

o Substrate Cleaning: Clean FTO-coated glass substrates by sequential ultrasonication in
detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun
and treat with UV-Ozone for 15 minutes.

Electron Transport Layer (ETL) Deposition:

o Deposit a compact TiO2 (c-TiOz2) layer by spin-coating a precursor solution (e.g., titanium
diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing.

o Deposit a mesoporous TiO2 (m-TiOz2) layer by spin-coating a TiOz paste diluted in ethanol,
followed by sintering at high temperature (e.g., 500°C).
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» Perovskite Layer Deposition:

(¢]

Transfer the substrates into a nitrogen-filled glovebox.

o Spin-coat the prepared mixed-cation perovskite precursor solution containing
ethylammonium sulfate onto the m-TiOz layer. A two-step spin-coating process is common
(e.g., a low-speed step for spreading followed by a high-speed step for thinning).

o During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the
spinning substrate to induce rapid crystallization.

o Anneal the perovskite film on a hotplate (e.g., at 100-150°C) for a specified time to remove
residual solvents and complete the crystallization process.

e Hole Transport Layer (HTL) Deposition:

o Prepare a solution of Spiro-OMeTAD with additives such as Li-TFSI and 4-tert-
butylpyridine in chlorobenzene.

o Spin-coat the HTL solution onto the perovskite layer.
o Metal Electrode Deposition:

o Deposit a gold (Au) or silver (Ag) back contact by thermal evaporation through a shadow
mask to define the active area of the solar cell.

Data Presentation

As there is a lack of direct experimental data for perovskite solar cells incorporating
ethylammonium sulfate, the following tables present data for related systems to provide a
baseline for expected performance and stability improvements.

Table 1: Performance of Perovskite Solar Cells with Ethylammonium Bromide (EABr) Additive
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Perovskite -
sc
Compositio V_oc (V) N FF (%) PCE (%) Reference
(mAlcm?)

n
MAPDIs

0.921 20.1 68.1 12.60 [5]
(Control)
MAPDbDIs with

0.942 21.0 - 12.88 [5]
EABr and KI

Note: The addition of EABr in conjunction with KI showed a modest improvement in Voc and
Jsc, leading to an overall increase in PCE.

Table 2: Impact of Sulfate Treatment on Perovskite Solar Cell Stability

PCE Retention
Initial PCE (%)  after 1800s at Notes Reference
V_MPP

Device
Configuration

- ' Significant initial
Pristine TiO2 ETL ~17.4 ~60% o 2]
efficiency loss.

(NH4)2S0a4 Enhanced
Treated TiO2 ~17.2 ~95% operational 2]
ETL stability.

Note: This data highlights the positive impact of sulfate species at the ETL/perovskite interface
on operational stability.
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Caption: Workflow for synthesis, precursor preparation, and device fabrication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Ethylammonium Sulfate in Mixed-Cation Perovskites:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3343170#ethylammonium-sulfate-as-a-component-
in-mixed-cation-perovskites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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